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Compound of Interest

3-chloro-N,N-diethylpropan-1-
Compound Name:
amine hydrochloride

cat. No.: B1580679

An In-depth Technical Guide to the Physicochemical Properties of 3-chloro-N,N-
diethylpropan-1-amine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Introduction

3-chloro-N,N-diethylpropan-1-amine hydrochloride is a key chemical intermediate, primarily
utilized in the synthesis of active pharmaceutical ingredients (APIs). Its bifunctional nature,
possessing both a reactive alkyl chloride and a tertiary amine, makes it a versatile building
block. For researchers, scientists, and drug development professionals, a thorough
understanding of its physicochemical properties is not merely academic; it is a prerequisite for
successful process development, formulation design, and regulatory compliance. This guide
provides a comprehensive analysis of these properties, grounded in established scientific
principles and analytical methodologies. We will explore the causality behind its chemical
behavior, offering field-proven insights into its handling, analysis, and application.

Chapter 1: Molecular Structure and Identification

The foundational characteristics of any chemical compound are dictated by its molecular
structure. For 3-chloro-N,N-diethylpropan-1-amine hydrochloride, its identity is established
through a combination of empirical data and spectroscopic analysis.
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Chemical Identity

The compound is the hydrochloride salt of the free base, 3-chloro-N,N-diethylpropan-1-amine.
The salt formation is crucial for improving the stability and handling characteristics of the
otherwise liquid and potentially more reactive free base.

Property Value Source(s)

) 3-chloro-N,N-diethylpropan-1-
Chemical Name ) ) [1]
amine hydrochloride

3-(Diethylamino)propyl
Synonyms Chloride Hydrochloride, N-(3- [1112]
Chloropropyl)diethylamine HCI

CAS Number 4535-85-7 [3]
Molecular Formula C7H17CI2N [3]
Molecular Weight 186.12 g/mol [4]

White to off-white
Appearance _ _ [51[6]
solid/crystalline powder

Structural Elucidation and the Role of the Hydrochloride
Salt

The structure consists of a propyl chain substituted with a chlorine atom at the 3-position and a
diethylamino group at the 1-position. The nitrogen atom of the tertiary amine is protonated by
hydrogen chloride (HCI) to form the ammonium salt. This ionic character is the primary
determinant of its physical state and solubility profile.

o Expertise & Experience: The conversion of the free base (a liquid) to the hydrochloride salt
(a solid) is a common strategy in pharmaceutical development. It enhances stability by
preventing volatilization and potential degradation pathways associated with the free tertiary
amine, such as oxidation. The solid form is also more amenable to purification by
recrystallization, accurate weighing, and incorporation into solid dosage forms.
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3-chloro-N,N-diethylpropan-1-amine (Free Base)

CI-CH2-CH2-CH2-N(CH2CH3)2 ) 3-chloro-N,N-diethylpropan-1-amine hydrochloride (Salt)
—|_Protonation

>

- CIl-CH2-CH2-CH2-N*H(CH2CHs)2 CI~
Hydrogen Chloride

///r

HCI
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Caption: Formation of the hydrochloride salt from the free base.

Chapter 2: Physicochemical Properties

The bulk properties of the compound are a direct consequence of its molecular structure.
These parameters are critical for predicting its behavior in various experimental and
physiological environments.

Physical State and Thermal Properties

The ionic interactions in the hydrochloride salt create a stable crystal lattice, resulting in a solid
state at room temperature with a defined melting point.

Property Value Source(s)
Melting Point 82 °C [3]

Boiling Point (Free Base) 160-170.5 °C at 760 mmHg [31[7]
Boiling Point (Salt) 170.5 °C at 760 mmHg [3]
Thermal Decomposition Begins above 200 °C [3]

o Trustworthiness: The melting point is a key indicator of purity. A sharp melting range, as
determined by a technique like Differential Scanning Calorimetry (DSC), suggests a highly
pure substance. The significant increase in the boiling point of the salt compared to the free
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base reflects the strong intermolecular ionic forces that must be overcome for volatilization.

[3]

Solubility Profile

The presence of the charged ammonium group and the chloride counter-ion dramatically
influences the compound's solubility.

o Polar Solvents: The hydrochloride salt exhibits excellent solubility in polar protic solvents like
water and alcohols.[3] This is due to favorable ion-dipole interactions and hydrogen bonding
between the solvent and the ionic salt.

e Nonpolar Solvents: Solubility in nonpolar solvents (e.g., hexanes, toluene) is expected to be
low, as these solvents cannot effectively solvate the charged species.

o Expertise & Experience: The high aqueous solubility is a significant advantage in drug
development. It simplifies the preparation of agueous stock solutions for in vitro assays and
can be a favorable attribute for developing parenteral (injectable) formulations. However, for
oral dosage forms, the interplay between solubility and permeability (as predicted by
Lipinski's rules) must be carefully considered.

Acid-Base Properties (pKa)

The pKa value is a measure of the acidity of the protonated amine. A predicted pKa of 10.10
has been reported for the free base.

o Authoritative Grounding: The pKa is critical as it determines the ionization state of the
molecule at a given pH. According to the Henderson-Hasselbalch equation, at physiological
pH (~7.4), the amine will be almost entirely in its protonated, charged form. This has
profound implications for:

o Absorption: The charged species is generally less able to passively diffuse across lipid
membranes (e.g., the intestinal wall) compared to the neutral free base.

o Formulation: The pH of any liquid formulation must be controlled to ensure the compound
remains in its most soluble (ionized) form and to prevent precipitation.
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Chapter 3: Analytical Characterization Workflow

A multi-technique approach is required for the unambiguous identification, structural
confirmation, and purity assessment of 3-chloro-N,N-diethylpropan-1-amine hydrochloride.

Overview of Analytical Strategy

The characterization process is a self-validating system where each technique provides
complementary information.

Physicochemical Characterization Workflow

Identity Confirmation Structure Verification Purity & Impurity Profile Physical Properties
A}
Analytical Technique:
/ ¥ / \ v v / \
Mass Spectrometry (MS) NMR (*H, 13C) FTIR Chromatography (GC/HPLC) DSC/MPA Titration/Potentiometry
(Molecular Weight) (Connectivity) (Functional Groups) (Purity, Impurities) (Melting Point, Purity) (pKa)

Click to download full resolution via product page

Caption: A typical workflow for physicochemical characterization.

Spectroscopic Analysis

Spectroscopic methods provide a fingerprint of the molecule, confirming its structure and
functional groups.

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework.
Certificates of Analysis for similar compounds often state that the *H NMR spectrum must be
consistent with the structure and that purity is 297.0% as determined by NMR.[6][8]

Table: Predicted *H and 3C NMR Chemical Shifts (in ppm) (Note: These are predicted values.
Actual spectra should be run on the specific sample and solvent for confirmation.)
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Assignment (*H _ Assignment (*3C _
Predicted & (ppm) Predicted & (ppm)

NMR) NMR)

N*H(CH2CHs)2 ~11-12 (broad) CI-CH2 ~42-44

CI-CH2 ~3.7-3.9 CI-CH2-CHz2 ~25-27
N+H-CH2-CH:z ~3.2-34 N+H-CH2-CH:z ~50-52
CH2-CH2-CH:z ~2.2-2.4 N*H-CHz(CHs) ~47-49
N+H(CH2CHs)2 ~1.3-1.5 N+H(CH2CHs)2 ~10-12

IR spectroscopy is used to identify the presence of key functional groups.

Table: Expected IR Absorption Bands

] Characteristic Absorption o
Functional Group 5 ( 1 Significance
ange (cm~

Confirms the presence of the

N*-H Stretch 2400-2700 (broad) ]

ammonium salt.

Indicates the aliphatic
C-H (Alkyl) Stretch 2850-3000

hydrocarbon backbone.[8]

Corresponds to the carbon-
C-N Stretch 1000-1250 )

nitrogen bond.[8]

Confirms the presence of the
C-ClI Stretch 600-800

alkyl chloride.[8]

MS provides the molecular weight of the free base and information about its fragmentation
pattern. The NIST Chemistry WebBook includes mass spectrum data for the free base
(electron ionization).[9]

o Expected Observation: In Electrospray lonization (ESI) MS, the primary ion observed would
be the cationic free base [C7H16CIN + H]* at m/z 150.1. The characteristic isotopic pattern of
chlorine (3*Cl and 3’Cl in an approximate 3:1 ratio) would be expected for the molecular ion
and any chlorine-containing fragments, serving as a definitive confirmation.
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Purity Determination

Purity is typically assessed using chromatographic techniques such as Gas Chromatography
(GC) or High-Performance Liquid Chromatography (HPLC). For the free base, a purity of
>98.0% (GC) is often specified.[2][10]

o Trustworthiness: Validated chromatographic methods are the cornerstone of quality control.
These methods must demonstrate specificity, linearity, accuracy, and precision. For a
compound like this, a reverse-phase HPLC method with UV detection or a GC method with a
flame ionization detector (FID) would be appropriate choices for separating the main
component from any synthesis-related impurities.

Chapter 4: Stability and Handling

Understanding the stability profile is crucial for ensuring the integrity of the compound during
storage and use.

Thermal Stability

The compound is thermally stable up to its melting point of 82°C.[3] Decomposition begins at
temperatures exceeding 200°C.[3] This provides a safe operating window for most laboratory
and manufacturing processes.

Hygroscopicity

As an ionic salt, the compound is expected to be hygroscopic (tendency to absorb moisture
from the air).

o Expertise & Experience: Hygroscopicity can affect the accuracy of weighing and may lead to
physical changes (e.g., clumping) or even chemical degradation over time. It is a critical
parameter to evaluate during preformulation studies.

Recommended Storage Conditions

Based on its properties, the following storage conditions are recommended:

o Temperature: Store at room temperature or refrigerated, away from direct heat.[6]
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e Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed
container to protect from moisture and air.[2]

e Location: Keep in a dry, well-ventilated place.[11]

Chapter 5: Synthesis and Reactivity
Common Synthetic Routes

The synthesis of 3-chloro-N,N-diethylpropan-1-amine hydrochloride is typically achieved
through nucleophilic substitution. A common laboratory-scale method involves the reaction of 3-
chloropropanol with diethylamine, followed by treatment with HCI to precipitate the salt.[3] An
alternative route is the alkylation of diethylamine with a suitable 3-carbon electrophile.[3]

General Synthesis Scheme

Diethylamine 3-Chloropropanol
HN(CH2CHs)2 CI-CH2CH2CH2-OH

\ Mphnic Substitution

Intermediate (Free Base) Hydrogen Chloride
Cl-CH2CH2CH2-N(CH2CHs3)2 HCI

\ ‘% Treatment

Final Product (Hydrochloride Salt)

Click to download full resolution via product page

Caption: A simplified schematic of a common synthesis route.

Core Reactivity Profile

The compound's reactivity is dominated by the alkyl chloride functional group. The chlorine
atom is a good leaving group, making the terminal carbon susceptible to nucleophilic
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substitution reactions.[3] This reactivity is the basis for its utility as a synthetic intermediate,
allowing for the covalent attachment of the diethylaminopropyl moiety to other molecules, such
as amines or alcohols.[3]

Chapter 6: Experimental Protocols

The following protocols are provided as examples of standard methodologies for characterizing
the compound.

Protocol for Melting Point Determination via Differential
Scanning Calorimetry (DSC)

 Instrument: Calibrated Differential Scanning Calorimeter.

o Sample Preparation: Accurately weigh 2-5 mg of the compound into a non-hermetic
aluminum pan.

» Method:
o Equilibrate the sample at 25 °C.
o Ramp the temperature from 25 °C to 120 °C at a rate of 10 °C/min.
o Use an inert purge gas (e.g., nitrogen) at a flow rate of 50 mL/min.

e Analysis: The melting point is determined as the onset temperature of the melting
endotherm. The sharpness of the peak is indicative of purity.

Protocol for Aqueous Solubility Assessment (Shake-
Flask Method)

e Preparation: Prepare a series of vials containing a fixed volume of purified water (e.g., 10
mL).

e Procedure:

o Add an excess amount of the compound to each vial to create a slurry.
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o Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined
period (e.g., 24 hours) to ensure equilibrium is reached.

o After agitation, allow the vials to stand for sedimentation.
e Analysis:

o Carefully withdraw a sample from the clear supernatant and filter it through a 0.45 pm filter
to remove any undissolved solids.

o Quantify the concentration of the dissolved compound in the filtrate using a validated
analytical method (e.g., HPLC-UV).

o The resulting concentration is the equilibrium solubility at that temperature.

Example Protocol for Synthesis from 3-chloropropanol

(Caution: This reaction should be performed by trained personnel in a well-ventilated fume
hood with appropriate personal protective equipment.)

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, combine 3-chloropropanol (1.0 eq) and diethylamine (1.2 eq) in a suitable solvent
(e.g., toluene).

o Reaction: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction
progress by TLC or GC.

o Workup:
o Cool the reaction mixture to room temperature.

o Filter off any solids and concentrate the filtrate under reduced pressure to remove the
solvent.

o Dissolve the resulting crude free base in a minimal amount of a suitable organic solvent
(e.g., diethyl ether or isopropanol).

e Salt Formation:
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o Slowly add a solution of HCI in the same solvent (or bubble dry HCI gas through the
solution) while stirring.

o The hydrochloride salt will precipitate out of the solution.

« |solation: Collect the solid product by vacuum filtration, wash with a small amount of cold
solvent, and dry under vacuum to yield the final product.

Conclusion

3-chloro-N,N-diethylpropan-1-amine hydrochloride is a crystalline solid with high aqueous
solubility, thermal stability up to its melting point of 82°C, and a predictable reactivity profile
centered on its alkyl chloride group. Its conversion to the hydrochloride salt is a critical step that
enhances its stability and handling properties, making it well-suited for its role as a
pharmaceutical intermediate. The analytical techniques and protocols described herein form a
robust framework for ensuring its quality, purity, and consistency, which are paramount for its
application in the synthesis of safe and effective medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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